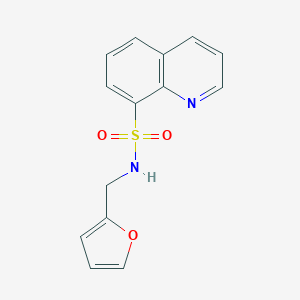

N-(2-furylmethyl)-8-quinolinesulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C14H12N2O3S |

|---|---|

Molekulargewicht |

288.32g/mol |

IUPAC-Name |

N-(furan-2-ylmethyl)quinoline-8-sulfonamide |

InChI |

InChI=1S/C14H12N2O3S/c17-20(18,16-10-12-6-3-9-19-12)13-7-1-4-11-5-2-8-15-14(11)13/h1-9,16H,10H2 |

InChI-Schlüssel |

TVLIRVZFDURESE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=CO3)N=CC=C2 |

Kanonische SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=CO3)N=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 2-furylmethyl group in the target compound introduces a heteroaromatic furan ring, which may enhance π-π stacking interactions in biological systems compared to chlorophenyl () or morpholinylphenyl () groups.

- Compound 9a () incorporates a triazole-aryl hybrid, a bioisostere for amides, which improves ligand-receptor stabilization through hydrogen bonding .

Cytotoxic Activity and Selectivity

Comparative cytotoxicity data (where available) highlight the impact of substituents on potency and selectivity:

Key Observations :

Mechanistic Insights: PKM2 Modulation

8-Quinolinesulfonamides are known to modulate pyruvate kinase M2 (PKM2), a metabolic enzyme implicated in cancer progression. highlights that:

Physicochemical Properties

Substituents influence solubility, lipophilicity, and bioavailability:

Vorbereitungsmethoden

Reaction Mechanism and Conditions

8-Quinolinesulfonyl chloride reacts with 2-furylmethylamine in a nucleophilic substitution, where the amine attacks the electrophilic sulfur center. A base (e.g., triethylamine or pyridine) neutralizes HCl byproduct, driving the reaction to completion. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.

Example Procedure

Yield and Purity Optimization

-

Solvent Selection : THF improves amine solubility, enhancing reaction efficiency.

-

Temperature Control : Lower temperatures (0–5°C) minimize side reactions like sulfonyl chloride hydrolysis.

-

Purification : Recrystallization from ethanol yields >85% purity, while column chromatography (SiO₂, hexane/EtOAc) achieves >95%.

Table 1: Direct Sulfonamidation Performance Metrics

| Component | Quantity | Role |

|---|---|---|

| 8-Quinolinesulfonamide-propargyl | 1.0 equiv. | Alkyne substrate |

| 2-Azidomethylfuran | 1.1 equiv. | Azide substrate |

| CuSO₄·5H₂O | 10 mol% | Catalyst |

| Sodium ascorbate | 20 mol% | Reducing agent |

Limitations and Adaptations

-

Azide Stability : Furylmethyl azides may require in situ generation due to instability.

-

Yield Trade-offs : Multi-step synthesis reduces overall yield (45–60%) compared to direct methods.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave dielectric heating significantly reduces reaction times while improving yields.

Procedure and Advantages

-

Mix 8-quinolinesulfonyl chloride, 2-furylmethylamine, and triethylamine in ethanol.

-

Irradiate at 100°C for 20 minutes using a microwave reactor.

Key Benefits

-

Time Efficiency : 20 minutes vs. 8 hours for conventional methods.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for N-(2-Furylmethyl)-8-Quinolinesulfonamide

| Method | Yield (%) | Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Sulfonamidation | 72–81 | 8–12h | 85–92 | High |

| CuAAC | 45–60 | 24–48h | 75–88 | Moderate |

| Microwave-Assisted | 78–85 | 0.3h | 90–95 | High |

Critical Considerations

-

Cost : Direct methods are cost-effective due to fewer reagents.

-

Complexity : CuAAC requires specialized handling of azides and copper catalysts.

-

Scalability : Microwave systems face batch size limitations in industrial settings.

Troubleshooting and Side Reaction Mitigation

Common Side Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.